molecular formula C10H10ClNO3 B8523977 3-(4-Chloropyrid-2-yl)-3-oxopropionic acid ethyl ester

3-(4-Chloropyrid-2-yl)-3-oxopropionic acid ethyl ester

Cat. No. B8523977
M. Wt: 227.64 g/mol
InChI Key: ZIZZXDMKZGRVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloropyrid-2-yl)-3-oxopropionic acid ethyl ester is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloropyrid-2-yl)-3-oxopropionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloropyrid-2-yl)-3-oxopropionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chloropyrid-2-yl)-3-oxopropionic acid ethyl ester

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)6-9(13)8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3

InChI Key

ZIZZXDMKZGRVOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 4 g (approximately 60% dispersion in paraffin oil, about 100 mmol) of sodium hydride are washed twice with 60 ml of n-hexane each time, and then 400 ml of absolute tetrahydrofuran are added. The mixture is heated to 50° C. and, in the course of 2 hours, a solution of 13.36 g (72 mmol) of 4-chloropyridine-2-carboxylic acid ethyl ester and 10.04 g (114 mmol) of ethyl acetate in 60 ml of absolute tetrahydrofuran is added dropwise, during which the mixture begins to boil vigorously. When the exothermic reaction has subsided, stirring is carried out for 12 hours at room temperature to complete the reaction. The yellow suspension is poured into 400 ml of ice-water and rendered neutral with 15% hydrochloric acid, and the solution is concentrated to half its volume. Extraction is then carried out twice with 200 ml of ethyl acetate each time, and the organic extracts are combined, dried (sodium sulfate), filtered and concentrated. 14.5 g of 3-(4-chloropyrid-2-yl)-3-oxopropionic acid ethyl ester are obtained in the form of a light-brown oil, which is used for further syntheses without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.36 g
Type
reactant
Reaction Step Two
Quantity
10.04 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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